Arbitol E

Vue d'ensemble

Description

Hydroabietyl Alcohol is an organic alcohol derived from wood rosin . It is used in adhesives, mascara, inks, and sealants. It also serves as a plasticizer in plastic materials and non-structural coatings .

Synthesis Analysis

The synthesis of Hydroabietyl Alcohol involves the hydrogenation of rosin acids . The process of alcohol synthesis often involves a strategy known as retrosynthetic analysis . This approach involves reasoning backward from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis

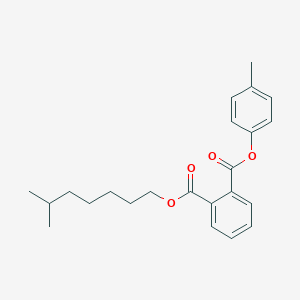

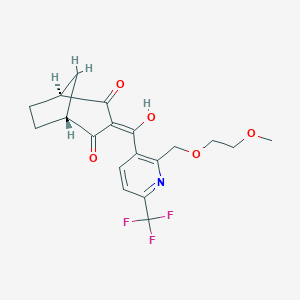

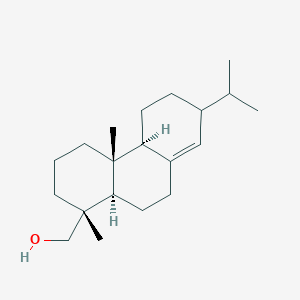

Hydroabietyl Alcohol has a molecular formula of C20H34O and a molecular weight of 290.48 . It contains a total of 64 bonds, including 26 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether .Chemical Reactions Analysis

Chemical reactions in alcohols like Hydroabietyl Alcohol occur mainly at the functional group. Some reactions involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom .Physical And Chemical Properties Analysis

Hydroabietyl Alcohol is a colorless, viscous liquid with a very faint wood-like odor . It is insoluble in water but soluble in ethanol . It has a molecular weight of 290.48 .Applications De Recherche Scientifique

Adhésifs et scellants

L’alcool hydroabiétylique est utilisé comme plastifiant résineux et adhésif dans les adhésifs et les scellants. Sa tackiness et sa compatibilité avec diverses résines et agents de formation de film améliorent les propriétés adhésives de produits tels que les mastics et les rubans spéciaux. Il est particulièrement précieux dans les applications d’assemblage et d’emballage où des liaisons solides et durables sont requises .

Applications d’encre et de revêtement

Dans le domaine des encres graphiques et des revêtements, l’alcool hydroabiétylique contribue à la modification du film, améliorant la qualité et la durabilité du produit final. Son indice de réfraction élevé et ses excellentes caractéristiques de vieillissement le rendent approprié pour une utilisation dans les étiquettes et autres revêtements qui nécessitent clarté et longévité .

Modification des plastiques

Ce composé sert de plastifiant dans les matières plastiques, modifiant les propriétés physiques des plastiques pour améliorer la flexibilité et empêcher la fragilité. Cette application est cruciale dans la création de produits en plastique plus durables et polyvalents .

Applications biotechnologiques

Le groupe alcool primaire de l’alcool hydroabiétylique lui permet de subir des réactions chimiques courantes aux alcools primaires. Cette caractéristique est exploitée dans les applications biotechnologiques, telles que la production de produits pharmaceutiques chiraux et de produits chimiques fins, où ses dérivés peuvent être utilisés comme intermédiaires ou catalyseurs .

Industrie cosmétique

En cosmétique, l’alcool hydroabiétylique se retrouve dans des produits comme le mascara. Il agit comme stabilisateur et améliore la texture et les propriétés d’application des produits cosmétiques, contribuant à leur performance globale et à l’attrait des consommateurs .

Revêtements non structuraux

Le composé est également utilisé dans les revêtements non structuraux en raison de sa tackiness et de sa solubilité dans les solvants organiques courants. Ces propriétés sont bénéfiques dans des applications telles que la toiture et le marquage routier, où les revêtements doivent bien adhérer et résister aux facteurs environnementaux .

Fabrication de fils et de câbles

Dans la fabrication de fils et de câbles, l’alcool hydroabiétylique est utilisé pour améliorer les propriétés des matériaux, telles que la flexibilité et l’isolation. Sa compatibilité avec d’autres composants en fait un additif essentiel dans le processus de production .

Fabrication de composants de pneus

La tackiness et les effets plastifiant de l’alcool hydroabiétylique sont également avantageux dans la fabrication de composants de pneus. Il aide à la production de pneus qui nécessitent des caractéristiques de performance spécifiques, telles qu’une meilleure adhérence et une résistance à l’usure .

Mécanisme D'action

Target of Action

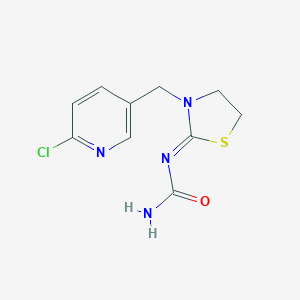

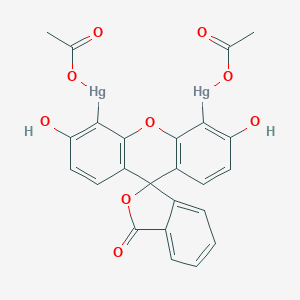

Arbitol E, also known as Umifenovir, is primarily used as an antiviral medication. It targets various viruses, including influenza A and B, and SARS . The drug’s primary targets are the viral lipid membranes, which it inhibits from fusing with cell membranes .

Mode of Action

This compound prevents the entry of viruses into cells by inhibiting the fusion of viral lipid membranes with cell membranes . This action disrupts the viral replication process, thereby limiting the spread of the virus within the host.

Biochemical Pathways

This compound exhibits modulatory effects on the immune system. It stimulates a humoral immune response, induces interferon-production, and stimulates the phagocytic function of macrophages . These actions enhance the body’s ability to fight off viral infections.

Pharmacokinetics

This compound is quickly absorbed and distributed to organs and tissues after administration. The maximum blood concentration is typically reached 1.2 hours after a 50 mg dose and 1.5 hours after a 100 mg dose . The drug is metabolized in the liver, and its half-life in the body is 17-21 hours . About 40% of the drug is excreted in an unchanged form, mostly through bile (38.9%) and a small amount through the kidneys (0.12%) .

Result of Action

The antiviral action of this compound results in clinical improvements in patients with viral infections. It has been shown to accelerate fever recovery and viral clearance in respiratory specimens . It also contributes to a shorter hospital stay without obvious adverse reactions .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the air can affect its antiviral activity . .

Propriétés

IUPAC Name |

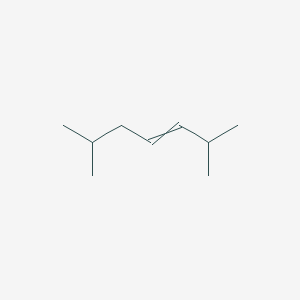

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMIYUXOBAUKJM-IUHBKHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051936 | |

| Record name | Dihydroabietyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26266-77-3 | |

| Record name | (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26266-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroabietyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroabietyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROABIETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770B58N0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.